molecular formula C6H5N5O B6602723 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one CAS No. 67678-79-9

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one

Cat. No. B6602723
CAS RN: 67678-79-9
M. Wt: 163.14 g/mol
InChI Key: VQMMXXYJSUBHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one, also known as 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It is a derivative of pyrimidine and has been used in the synthesis of various drugs and pharmaceuticals. 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one is an important intermediate for the synthesis of many bioactive compounds and has been used in the development of new drugs.

Mechanism of Action

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been studied for its potential use in the treatment of various diseases. It has been found to interact with several enzymes and receptors, which can lead to the modulation of cellular signaling pathways and the regulation of cell growth and differentiation. In addition, it has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been found to have several biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of several receptors and enzymes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one is a useful intermediate for the synthesis of various drugs and pharmaceuticals. One of the main advantages of using this compound in laboratory experiments is that it can be synthesized easily and quickly. Furthermore, it has a high purity and is relatively stable. However, one of the main limitations is that it is not water-soluble and therefore needs to be dissolved in organic solvents before use.

Future Directions

The use of 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one in the synthesis of new drugs and pharmaceuticals is an active area of research. Some of the potential future directions for this compound include the development of new drugs for the treatment of cancer, diabetes, and Alzheimer’s disease, as well as the development of new antibiotics, antivirals, and antifungals. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as to explore its potential use in other fields such as biochemistry and pharmacology.

Synthesis Methods

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one can be synthesized through a variety of methods. The most common method is the one-pot synthesis which involves the reaction of a pyrimidine derivative with a reagent such as a carbamate or an imine. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is typically complete in 1-2 hours and yields a product with a purity of 95-98%.

Scientific Research Applications

7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been extensively studied in the field of medicinal chemistry. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the development of new drugs. It has also been used in the synthesis of several bioactive compounds such as antibiotics, antivirals, and antifungals. 7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-oneH-pyrimido[4,5-d][1,3]diazin-4-one has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

properties

IUPAC Name

2-amino-6H-pyrimido[4,5-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6-8-1-3-4(11-6)9-2-10-5(3)12/h1-2H,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMMXXYJSUBHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NC2=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3h-pyrimido[4,5-d]-pyrimidin-4-one

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